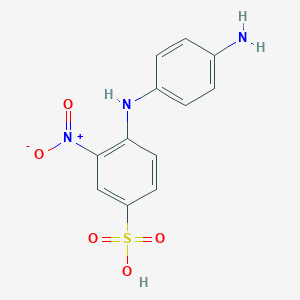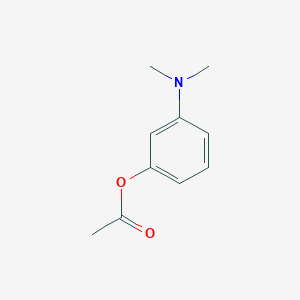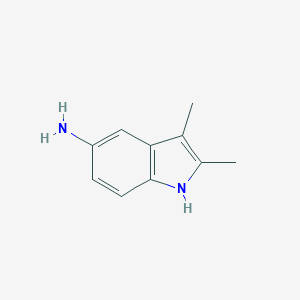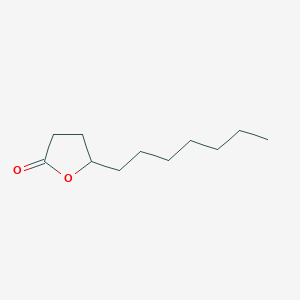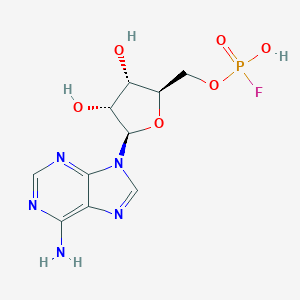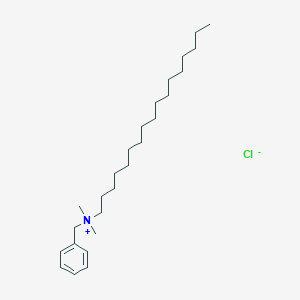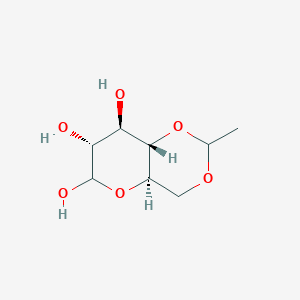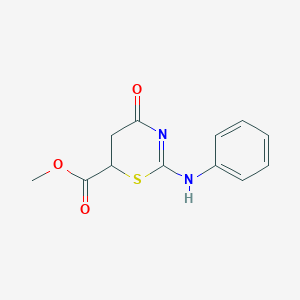
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the thiazine family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. The compound has also been shown to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is its wide range of biological activities, which makes it a promising candidate for drug discovery. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of the compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate. One area of research is the development of more potent derivatives of the compound that exhibit improved biological activities. Another area of research is the evaluation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to evaluate the safety and toxicity of the compound before it can be used in clinical trials.
Conclusion
In conclusion, methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a compound that has shown great promise in drug discovery. Its wide range of biological activities, potential use in the treatment of neurological disorders, and relatively easy synthesis make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action and to evaluate the safety and toxicity of the compound.
Méthodes De Synthèse
The synthesis of methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid. The resulting product is then methylated using dimethyl sulfate to yield the final product. This method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16238-45-2 |
|---|---|
Nom du produit |
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |
Formule moléculaire |
C12H12N2O3S |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
methyl 4-oxo-2-phenylimino-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-17-11(16)9-7-10(15)14-12(18-9)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14,15) |
Clé InChI |
WYNCLYBFXRUCBO-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)C1CC(=O)N=C(S1)NC2=CC=CC=C2 |
SMILES |
COC(=O)C1CC(=O)NC(=NC2=CC=CC=C2)S1 |
SMILES canonique |
COC(=O)C1CC(=O)N=C(S1)NC2=CC=CC=C2 |
Synonymes |
Tetrahydro-4-oxo-2-(phenylimino)-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)

